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molecular formula C12H5ClFN3 B8529717 1-chloro-8-fluoro-5H-pyrido[4,3-b]indole-4-carbonitrile

1-chloro-8-fluoro-5H-pyrido[4,3-b]indole-4-carbonitrile

Cat. No. B8529717
M. Wt: 245.64 g/mol
InChI Key: DTVWSNMWLIHGKW-UHFFFAOYSA-N
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Patent
US08518964B2

Procedure details

A mixture of 1-chloro-8-fluoro-5H-pyrido[4,3-b]indole-4-carbonitrile in a 1:1 (v/v) mixture of EtOH and conc. NH4OH (0.13 M) was heated in a microwave reactor at 150° C. for 1 h in a sealed tube. After cooling to room temperature, the suspension was diluted with H2O and filtered. The crude material was placed in a flask cooled to 0° C. before conc. H2SO4 (excess) was added dropwise under vigorous stirring. The final mixture was warmed to room temperature and, after 4 h, poured carefully into a diluted aqueous solution of NH4OH cooled to 0° C. The precipitate was collected by filtration and was purified by flash chromatography (20-50% ethanol in CH2Cl2) to provide the title compound as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:14]2[C:13]3[CH:12]=[C:11]([F:15])[CH:10]=[CH:9][C:8]=3[NH:7][C:6]=2[C:5]([C:16]#[N:17])=[CH:4][N:3]=1.CCO.[NH4+:21].[OH-:22]>O>[NH2:21][C:2]1[C:14]2[C:13]3[CH:12]=[C:11]([F:15])[CH:10]=[CH:9][C:8]=3[NH:7][C:6]=2[C:5]([C:16]([NH2:17])=[O:22])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=2NC=3C=CC(=CC3C21)F)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude material was placed in a flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. before conc. H2SO4 (excess)
ADDITION
Type
ADDITION
Details
was added dropwise under vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
The final mixture was warmed to room temperature and, after 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
poured carefully into a diluted aqueous solution of NH4OH
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (20-50% ethanol in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=2NC=3C=CC(=CC3C21)F)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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